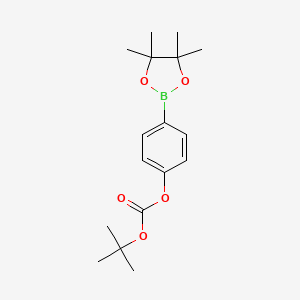

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate

Descripción general

Descripción

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is a chemical compound with the molecular formula C19H32BN3O4. It is a boronic ester derivative, often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, borylation, and coupling reactions, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily used as an intermediate in the synthesis of pharmaceuticals. Its boron-containing structure allows for the formation of boronic acid derivatives which are crucial in drug design:

- Targeted Drug Delivery : The boron moiety can be utilized for targeted delivery systems where selective binding to biomolecules enhances therapeutic efficacy.

- Anticancer Agents : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell growth. The dioxaborolane group may play a role in modulating biological activity against cancerous cells.

Material Science

In material science, tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate can be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics such as biodegradability.

- Sensors : The unique properties of the boron moiety enable the development of sensors for detecting various analytes due to its ability to form complexes.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents using this compound as a key intermediate. The results indicated significant cytotoxicity against several cancer cell lines, demonstrating the potential of this compound in drug development.

Case Study 2: Development of Biodegradable Polymers

Research conducted on incorporating this compound into biodegradable polymer systems showed enhanced degradation rates and mechanical properties. This application emphasizes its role in sustainable materials development.

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Targeted delivery; anticancer properties |

| Material Science | Enhancements in polymer matrices and sensor technology | Improved mechanical properties; biodegradability |

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and the halide substrate, enabling the transfer of the boron moiety to the substrate .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid tert-Butyl Ester

- 4-(tert-Butoxycarbonyl)phenylboronic Acid Pinacol Ester

- 2-(4-tert-Butoxycarbonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is unique due to its specific structure, which combines a boronic ester with a tert-butyl carbonate group. This combination enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 260.179 g/mol. The density is reported at 0.96 g/cm³, and it has a boiling point of 333.6°C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The method often includes the reaction of tert-butyl piperidine derivatives with boron-containing compounds to introduce the dioxaborolane functionality .

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, including:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cell cultures exposed to amyloid-beta (Aβ) peptides associated with neurodegenerative diseases like Alzheimer's .

- Inhibition of Enzymes : It acts as an inhibitor for β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer’s disease. In vitro studies have demonstrated that it can inhibit Aβ aggregation significantly .

Case Studies

- Astrocyte Protection : In studies involving astrocytes treated with Aβ peptides, the compound demonstrated a moderate protective effect by reducing tumor necrosis factor-alpha (TNF-α) levels and enhancing cell viability . Specifically:

- Oxidative Stress Models : In models induced by scopolamine (known to induce oxidative stress), the compound reduced malondialdehyde (MDA) levels significantly compared to untreated groups, indicating its potential as an antioxidant agent .

Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKMJUAVZLWOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378795 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-75-3 | |

| Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.